17-beta-Estradiol-16,16,17-d3 17-beta-Estradiol-16,16,17-d3 Isotope labelled derivative of Estradiol. Estradiol​ is the major estrogen secreted by the premenopausal ovary. Estrogens direct the development of the female genotype in embryogenesis and at puberty.
Brand Name: Vulcanchem
CAS No.: 79073-37-9
VCID: VC0196593
InChI:
SMILES:
Molecular Formula: C18H21O2D3
Molecular Weight: 275.41

17-beta-Estradiol-16,16,17-d3

CAS No.: 79073-37-9

Cat. No.: VC0196593

Molecular Formula: C18H21O2D3

Molecular Weight: 275.41

Purity: > 95%

* For research use only. Not for human or veterinary use.

17-beta-Estradiol-16,16,17-d3 - 79073-37-9

Specification

CAS No. 79073-37-9
Molecular Formula C18H21O2D3
Molecular Weight 275.41
Appearance White Solid

Introduction

Chemical Identity and Structural Characteristics

17-beta-Estradiol-16,16,17-d3 is a stable isotope-labeled analog of endogenous 17-beta-estradiol, featuring three deuterium atoms strategically positioned at the 16 and 17 carbon positions of the steroid structure. This compound is identified by the CAS registry number 79037-37-9, while its non-deuterated counterpart carries the CAS number 50-28-2 . The molecular formula is C18H21D3O2, corresponding to a molecular weight of 275.40 and an accurate mass of 275.1965 .

The IUPAC nomenclature designates this compound as (8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol . This systematic name precisely describes the stereochemistry and structural characteristics, highlighting the presence of deuterium atoms and the spatial arrangement of functional groups within the molecule.

Structural Representation and Identifiers

The structure can be represented through various chemical notations, including SMILES: [2H]C1([2H])C[C@H]2[C@@H]3CCc4cc(O)ccc4[C@H]3CC[C@]2(C)[C@@]1([2H])O . This notation effectively captures the three-dimensional arrangement of atoms, particularly the deuterium substitutions that distinguish this compound from standard 17-beta-estradiol.

Physical Properties

As a white crystalline powder, 17-beta-Estradiol-16,16,17-d3 exhibits physical properties similar to its non-deuterated analog but with subtle differences attributable to the isotope effect. The compound requires storage at -20°C to maintain stability and purity, though it can be shipped at room temperature without significant degradation .

The primary value of 17-beta-Estradiol-16,16,17-d3 lies in its application as a high-quality reference standard for pharmaceutical testing and analytical procedures . The strategic deuterium labeling creates a compound with nearly identical chemical behavior to unlabeled estradiol but with a distinct mass that can be readily distinguished by mass spectrometry techniques.

Mass Spectrometric Analysis

The presence of three deuterium atoms creates a mass shift of +3 amu compared to native estradiol, enabling clear differentiation in mass spectrometric analyses. This property makes 17-beta-Estradiol-16,16,17-d3 invaluable as an internal standard for quantitative determinations of endogenous estradiol in complex biological matrices such as serum, urine, or tissue samples.

Research Applications

The utility of 17-beta-Estradiol-16,16,17-d3 extends across multiple research domains, particularly in studies requiring precise tracking and quantification of estradiol metabolism and distribution.

Pharmacokinetic Studies

In pharmacokinetic investigations, 17-beta-Estradiol-16,16,17-d3 serves as an ideal tracer compound. The deuterium labeling allows researchers to distinguish between administered compound and endogenous estradiol, enabling accurate assessment of absorption, distribution, metabolism, and excretion (ADME) parameters.

Metabolic Research

The strategic placement of deuterium atoms at positions involved in metabolic transformations provides valuable insights into metabolic pathways. Researchers can track the fate of these deuterium atoms during biotransformation, elucidating metabolic mechanisms and identifying potential metabolites.

Synthesis and Production Considerations

The production of 17-beta-Estradiol-16,16,17-d3 involves specialized synthetic pathways to achieve selective deuterium incorporation while maintaining the stereochemical integrity of the compound.

Synthetic Approaches

Data Tables and Research Findings

Physical and Chemical Properties

PropertyValueReference
CAS Number79037-37-9
Molecular FormulaC18H21D3O2
Molecular Weight275.40
Accurate Mass275.1965
Storage Temperature-20°C
Shipping ConditionsRoom Temperature
Purity>95% (HPLC)
Product FormatNeat
Study ComponentObservationSignificance
ALP Activity in SaOS+DEX Cells0.1 nmol/L 1alpha,25(OH)2-16ene,23yne-D3 increased ALP activity 1.7-foldDemonstrates effective regulation of osteoblastic function
Interaction with E2E2 enhanced 1alpha,25(OH)2D3-stimulated ALP activitySuggests modulatory effects of estradiol on vitamin D-mediated processes

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